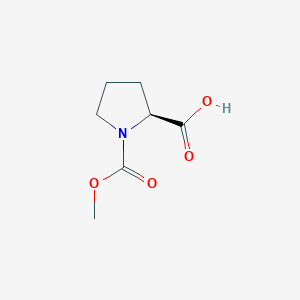

N-Carbomethoxy proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

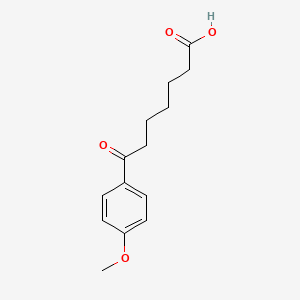

N-Carbomethoxy proline , also known as (S)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid , is a compound with the molecular formula C7H11NO4 . It falls under the category of pyrrolidine derivatives and is characterized by its carboxylic acid functional group and methoxycarbonyl substituent .

Synthesis Analysis

The synthesis of N-Carbomethoxy proline involves the reaction of L-proline with methoxycarbonyl chloride (also known as methyl chloroformate). This reaction results in the formation of the N-carbomethoxy group on the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of N-Carbomethoxy proline consists of a pyrrolidine ring with a carboxylic acid group and a methoxycarbonyl substituent. The compound adopts a cis conformation due to the steric interactions between the substituents .

Chemical Reactions Analysis

N-Carbomethoxy proline can participate in various chemical reactions, including hydrolysis , esterification , and amidation . These reactions modify the functional groups on the pyrrolidine ring, leading to different derivatives .

Applications De Recherche Scientifique

1. Synthesis of Proline-Based N-Heterocyclic Carbene Ligands

- Methods of Application: The synthesis involves the creation of a variety of proline-containing imidazolium NHC precursors. The proline amino acids are shown to be compatible with peptide synthetic methods by incorporation into tripeptides .

- Results or Outcomes: The successful synthesis of these ligands expands the toolbox of available ligands for catalysis and other chemical reactions .

2. Accumulation of Proline in Plants under Contaminated Soils

- Summary of Application: Proline, including N-Carbomethoxy proline, accumulates in plants under stress conditions such as contaminated soils. This accumulation is often used as an indicator of the degree of tolerance and a measurement of the antioxidant potential in plants under stressful conditions .

- Methods of Application: The application involves the exogenous application of proline to plants under stress conditions. The stress conditions can include factors related to soil degradation such as salinity and exposure to metals and xenobiotics .

- Results or Outcomes: The application of exogenous proline positively affects the performance of plants under salt stress by restoring the K+/Na+ ratio, regulating water relations, maintaining the redox homeostasis, enhancing photosynthetic efficiency, and promoting a proper nutrient balance .

3. Synthesis of PAMAM [G5:G3-TREN] Tecto (dendrimers)

- Summary of Application: N-Carbomethoxy proline is used in the synthesis of PAMAM [G5:G3-TREN] tecto (dendrimers). These dendrimers are used in various biological applications, including drug delivery and cellular imaging .

- Methods of Application: The synthesis involves the creation of a variety of proline-containing dendrimers. These dendrimers are shown to be compatible with biological systems by incorporation into mammalian cells .

4. Ring-Opening Polymerization of Proline N-Carboxyanhydride

- Summary of Application: N-Carbomethoxy proline is used in the ring-opening polymerization of proline N-carboxyanhydride (ProNCA) for the synthesis of poly-L-proline (PLP), which has applications in materials science and therapeutic proteins .

- Methods of Application: The application involves the water-assisted controlled ring-opening polymerization of ProNCA, which affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

- Results or Outcomes: The successful synthesis of PLP can greatly boost the application potential of PLP-based functional materials for engineering industry enzymes and therapeutic proteins .

5. Participation of Proline in Plant Adaptation to Stress Factors

- Summary of Application: Proline, including N-Carbomethoxy proline, is used in agrobiotechnology to boost plant resistance. The proline content in cells depends on its synthesis, degradation, export to other cells, synthesis of proline-rich proteins (PRPs), and also its liberation from them by means of proline iminopeptidases .

- Methods of Application: The application involves the exogenous application of proline to plants under stress conditions. The stress conditions can include factors related to soil degradation such as salinity and exposure to metals and xenobiotics .

- Results or Outcomes: The application of exogenous proline has been shown to increase resilience to several stress factors, including those related to soil degradation such as salinity and exposure to metals and xenobiotics .

6. Accumulation of Proline in Plants under Contaminated Soils

- Summary of Application: Proline, including N-Carbomethoxy proline, accumulates in plants under stress conditions such as contaminated soils. This accumulation is often used as an indicator of the degree of tolerance and a measurement of the antioxidant potential in plants under stressful conditions .

- Methods of Application: The application involves the exogenous application of proline to plants under stress conditions. The stress conditions can include factors related to soil degradation such as salinity and exposure to metals and xenobiotics .

- Results or Outcomes: The application of exogenous proline has been shown to increase resilience to several stress factors, including those related to soil degradation such as salinity and exposure to metals and xenobiotics .

Propriétés

IUPAC Name |

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXXTNFAEIJNDV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbomethoxy proline | |

CAS RN |

74761-41-4 |

Source

|

| Record name | N-Carbomethoxy proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)